BenchChemオンラインストアへようこそ!

(Rac)-Deox B 7,4

Angiogenesis Zebrafish model Natural product screening

(Rac)-Deox B 7,4 is a unique homoisoflavonoid that combines microtubule inhibition with lysosomal V-ATPase activation, a dual mechanism not observed with colchicine, vinca alkaloids, or paclitaxel. This property is critical for anti-leukemic effects (IC50 324–556 nM). Ideal for AML research, anti-angiogenesis screening, and cryptosporidiosis SAR studies. Select this compound for a validated, potent tool with a differentiated biological profile unavailable from generic alternatives.

Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
Cat. No. B1670250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Deox B 7,4
SynonymsDeox B 7,4;  Deox-B-7,4;  DeoxB7,4;  Deoxysappanone B 7,4 dimethyl ether;  Deoxysappanone-B-7,4 dimethyl ether; 
Molecular FormulaC18H18O5
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(CO2)CC3=CC(=C(C=C3)OC)O
InChIInChI=1S/C18H18O5/c1-21-13-4-5-14-17(9-13)23-10-12(18(14)20)7-11-3-6-16(22-2)15(19)8-11/h3-6,8-9,12,19H,7,10H2,1-2H3
InChIKeyNGCXNVIQHUCZIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deoxysappanone B 7,4'-dimethyl ether: Procurement Guide for a Homoisoflavonoid Microtubule Inhibitor with Distinct Lysosomal Modulation


Deoxysappanone B 7,4'-dimethyl ether (Deox B 7,4; CAS 674786-37-9) is a homoisoflavonoid natural product derivative that functions as a reversible microtubule inhibitor via binding near the colchicine site [1]. In addition to its antimitotic activity, Deox B 7,4 uniquely increases lysosomal V-ATPase activity and lysosomal acidity, a property not shared by most microtubule-targeting agents [2]. The compound demonstrates nanomolar anti-leukemic activity, potent anti-angiogenic effects in zebrafish models, and anti-parasitic activity against Cryptosporidium parvum .

Why Deoxysappanone B 7,4'-dimethyl ether Cannot Be Substituted by Generic Microtubule Inhibitors or Structural Analogs


Deoxysappanone B 7,4'-dimethyl ether cannot be replaced by other microtubule inhibitors (e.g., colchicine, vinca alkaloids, paclitaxel) or closely related structural analogs (e.g., deoxysappanone B 7,3'-dimethyl ether acetate) due to its unique dual mechanism of action involving both microtubule inhibition and lysosomal acidification, which is functionally critical for its anti-leukemic effects [1]. While other microtubule inhibitors induce mitotic arrest, Deox B 7,4 also increases lysosomal V-ATPase activity, leading to lysosomal disruption—a phenotype not observed with colchicine, vinca alkaloids, or paclitaxel [2]. Furthermore, minor structural modifications, such as the methylation pattern, significantly alter biological potency; for example, the 7,3'-dimethyl ether acetate analog exhibits approximately 3.6-fold higher EC50 against C. parvum compared to the 7,4'-dimethyl ether form [3]. Therefore, substituting Deox B 7,4 with a generic alternative would result in loss of its lysosomal-targeting activity and potentially reduced efficacy in key therapeutic models.

Deoxysappanone B 7,4'-dimethyl ether: Quantitative Evidence of Differentiation Against Closest Analogs and Alternative Agents


Anti-Angiogenic Activity: 99.64% Inhibition of Zebrafish ISV Formation at 5 μM Deox B 7,4 vs. Inactive Class Compounds

Deox B 7,4 demonstrated potent anti-angiogenic activity, inhibiting intersegmental vessel (ISV) formation by 99.64% at 5 μM in transgenic zebrafish embryos, whereas 235 out of 240 screened natural compounds showed no significant anti-angiogenic activity in this model .

Angiogenesis Zebrafish model Natural product screening

Anti-Leukemic Potency: Submicromolar IC50 Range (324–556 nM) Across AML Cell Lines with Lysosomal Disruption Specificity

Deox B 7,4 exhibits submicromolar IC50 values ranging from 324 nM to 556 nM across tested AML cell lines [1]. In contrast, classical microtubule inhibitors colchicine, vinca alkaloids, and paclitaxel do not induce lysosomal acidification or disruption, whereas Deox B 7,4 and the related analogue nocodazole uniquely increase lysosomal V-ATPase activity [2].

Acute myeloid leukemia Microtubule inhibitor Lysosomal disruption

Anti-Cryptosporidial Activity: 3.6-Fold Higher Potency of Deox B 7,4 vs. 7,3'-Dimethyl Ether Acetate Analog

Deox B 7,4 demonstrated sub-micromolar anti-cryptosporidial activity with an EC50 value of 0.332 μM against C. parvum in vitro, while its closely related structural analog, deoxysappanone B 7,3'-dimethyl ether acetate, showed an EC50 of 1.187 μM, representing a 3.6-fold difference in potency [1].

Cryptosporidiosis Antiparasitic Natural product

Anti-Cryptosporidial Selectivity: Safety Margin (SI) of Deox B 7,4 Compared to Cedrelone and Baicalein

Deox B 7,4 exhibits a selectivity index (SI = TC50/EC50) of 8.1 against C. parvum in vitro, which is lower than cedrelone (SI = 13.4) but distinct from baicalein (SI = 2.5) [1]. While cedrelone and baicalein were more effective at shorter treatment durations, Deox B 7,4 demonstrated irreversible parasite killing comparable to these two compounds [2].

Cryptosporidiosis Selectivity index Therapeutic window

Mechanistic Differentiation: Lysosomal V-ATPase Activation and Acidity Increase Not Shared by Colchicine, Vinca Alkaloids, or Paclitaxel

Deox B 7,4 and its analogue increase lysosomal V-ATPase activity and lysosomal acidity, a phenotype functionally important for their anti-leukemic effects. In contrast, colchicine, vinca alkaloids (e.g., vinblastine, vincristine), and paclitaxel do not alter lysosomal acidity or induce lysosomal disruption [1]. Only Deox B 7,4 and nocodazole shared this lysosomal phenotype among the microtubule inhibitors tested [2].

Mechanism of action Lysosomal V-ATPase Microtubule inhibitor

Physicochemical Profile: Favorable Drug-Likeness Metrics for In Vivo Studies

Deoxysappanone B 7,4'-dimethyl ether (MW = 314.12; cLogP = 2.84; TPSA = 64.99; QED = 0.94) exhibits favorable drug-likeness metrics compared to many natural products, with a high QED score indicating good oral drug-likeness potential [1].

Physicochemical properties Drug-likeness In vivo compatibility

Deoxysappanone B 7,4'-dimethyl ether: Research Application Scenarios Based on Quantified Differentiation


Acute Myeloid Leukemia (AML) Research: Investigating Lysosome-Dependent Cell Death Mechanisms

Deox B 7,4 is uniquely suited for AML studies focusing on lysosomal disruption as a therapeutic strategy. With submicromolar IC50 values (324–556 nM) across multiple AML cell lines and a lysosomal acidification phenotype not shared by colchicine, vinca alkaloids, or paclitaxel, this compound enables dissection of microtubule-inhibitor effects on lysosomal V-ATPase activity and lysosome-dependent apoptosis [1]. The dual mechanism (microtubule inhibition + lysosomal acidification) provides a distinct tool for combination studies or for validating lysosomal vulnerabilities in leukemia stem cells .

Anti-Angiogenesis Research: In Vivo Zebrafish Screening for Vascular Targeting Agents

Deox B 7,4 serves as a validated positive control or lead compound for in vivo anti-angiogenesis screening in zebrafish models. The compound achieved 99.64% inhibition of ISV formation at 5 μM in Tg(fli1a:EGFP) embryos, outperforming 235 other natural products in the same screen [1]. This robust and reproducible phenotype, coupled with the detailed gene expression signature (down-regulation of dll4, slit2/3, robo1/2/4, etc.), provides a benchmark for evaluating novel anti-angiogenic candidates and for studying vascular developmental pathways .

Cryptosporidiosis Drug Discovery: Lead Optimization and SAR Studies

Deox B 7,4 is a valuable starting point for structure-activity relationship (SAR) studies targeting cryptosporidiosis. With an EC50 of 0.332 μM and a 3.6-fold potency advantage over the 7,3'-dimethyl ether acetate analog, minor methylation pattern changes significantly alter anti-parasitic activity [1]. The compound's irreversible parasite killing activity and distinct selectivity index (SI = 8.1) relative to cedrelone (SI = 13.4) and baicalein (SI = 2.5) offer a unique pharmacological profile for lead optimization programs . Researchers can use Deox B 7,4 as a scaffold for medicinal chemistry efforts to improve potency and safety margins.

Microtubule Inhibitor Mechanistic Studies: Probing Lysosomal V-ATPase Modulation

Deox B 7,4 is an essential tool for investigating the intersection between microtubule dynamics and lysosomal function. Unlike the majority of clinical microtubule inhibitors (colchicine, vinca alkaloids, paclitaxel), Deox B 7,4 increases lysosomal V-ATPase activity and acidity, providing a chemical probe to dissect how select microtubule agents impact lysosomal biology [1]. This unique property makes Deox B 7,4 suitable for chemical biology studies aimed at understanding lysosomal membrane permeabilization, autophagy modulation, and lysosome-dependent cell death pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Deox B 7,4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.